molecular formula C21H23BBrCl2NO2 B11824810 (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole

(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B11824810
M. Wt: 483.0 g/mol
InChI Key: QFQXKCJOJCXPIK-AUUYWEPGSA-N
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Description

(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, dichloro substituents, and a dioxaborolan moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: Introduction of the bromophenyl group through a bromination reaction.

    Chlorination: Addition of dichloro substituents using chlorinating agents.

    Formation of the Indole Ring: Cyclization to form the indole ring structure.

    Attachment of the Dioxaborolan Group: Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of the bromophenyl or dichloro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl or dichloro sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromophenyl and dichloro groups may facilitate binding to enzymes or receptors, while the dioxaborolan moiety can participate in boron-mediated reactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)-5,6-dichloro-3-methyl-2,3-dihydro-1H-indole
  • 2-(2-bromophenyl)-5,6-dichloro-3-ethyl-2,3-dihydro-1H-indole
  • 2-(2-bromophenyl)-5,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole

Uniqueness

The uniqueness of (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole lies in its specific stereochemistry and the presence of the dioxaborolan group, which imparts distinct reactivity and potential for diverse applications.

Biological Activity

The compound (2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole is a complex organic molecule with potential biological significance. Its unique structure suggests various activities that could be explored in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclic indole core with multiple substituents that may influence its biological interactions. The presence of bromine and chlorine atoms enhances its reactivity and potential for interaction with biological targets.

Anticancer Potential

Research indicates that indole derivatives often exhibit anticancer properties. The specific compound under investigation has shown promise in inhibiting cancer cell proliferation. A study highlighted the role of similar indole derivatives in targeting specific pathways involved in cancer cell survival and proliferation. For instance, compounds with bromophenyl and dichloro substitutions have been associated with enhanced cytotoxicity against various cancer cell lines .

Enzyme Inhibition

Indole derivatives are known to interact with various enzymes. The compound may inhibit enzymes involved in critical metabolic pathways. For example, indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression, could be a potential target. Studies have shown that certain indole-based compounds can effectively inhibit IDO activity, leading to reduced tumor growth .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. Indoles can influence the expression of genes involved in these processes. Research suggests that the presence of halogen atoms can enhance binding affinity to target proteins .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that similar indole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Enzyme Interaction Research showed that certain indole compounds inhibited IDO activity by competing with L-tryptophan for binding sites .
Structural Analysis X-ray crystallography revealed how specific substitutions affect the binding interactions of indoles with target enzymes .

Properties

Molecular Formula

C21H23BBrCl2NO2

Molecular Weight

483.0 g/mol

IUPAC Name

(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C21H23BBrCl2NO2/c1-20(2)21(3,4)28-22(27-20)11-14-13-9-16(24)17(25)10-18(13)26-19(14)12-7-5-6-8-15(12)23/h5-10,14,19,26H,11H2,1-4H3/t14-,19-/m1/s1

InChI Key

QFQXKCJOJCXPIK-AUUYWEPGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=CC(=C(C=C23)Cl)Cl)C4=CC=CC=C4Br

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=CC(=C(C=C23)Cl)Cl)C4=CC=CC=C4Br

Origin of Product

United States

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